molecular formula C16H16O2 B1640617 4,12-Dihydroxy[2.2]paracyclophane

4,12-Dihydroxy[2.2]paracyclophane

Cat. No.: B1640617
M. Wt: 240.3 g/mol
InChI Key: DLQLWHBZCGQDBL-UHFFFAOYSA-N
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Description

Historical Context and Unique Structural Features of [2.2]Paracyclophanes

The story of [2.2]paracyclophane begins with its first synthesis in 1949 by Brown and Farthing, who obtained it from the pyrolysis of p-xylene (B151628). wikipedia.org This discovery opened the door to a new class of strained aromatic compounds. The structure of [2.2]paracyclophane is notable for the close proximity of its two benzene (B151609) rings, with an inter-deck distance of approximately 3.09 Å. mdpi.com This is significantly shorter than the typical van der Waals distance for π-π stacking, resulting in considerable ring strain and a distortion of the benzene rings into a boat-like conformation. mdpi.comacs.org

The ethylene (B1197577) bridges that connect the two aromatic decks are also strained, with elongated C-C bond lengths. acs.org These structural peculiarities give rise to unique spectroscopic and reactive properties. For instance, the protons on the benzene rings experience unusual shielding and deshielding effects in their NMR spectra due to the magnetic anisotropy of the opposing ring. researchgate.netacs.org Chemically, the strained nature of the molecule influences its reactivity, making it susceptible to rearrangements and facilitating certain types of functionalization. beilstein-journals.orgwikipedia.org

Principles and Manifestations of Planar Chirality in Substituted [2.2]Paracyclophanes

A key feature of substituted [2.2]paracyclophanes is the phenomenon of planar chirality. This type of chirality arises when a molecule has a plane of chirality, meaning it lacks a plane of symmetry that contains the chiral plane. In the case of [2.2]paracyclophanes, substitution on one or both of the aromatic rings can lead to the loss of all planes of symmetry, rendering the molecule chiral. acs.orgchemrxiv.org The restricted rotation of the phenyl rings around the bridging ethylene groups ensures that the resulting enantiomers are configurationally stable. acs.org

The introduction of substituents at the 4- and 12-positions, as in 4,12-dihydroxy[2.2]paracyclophane, is a classic example of creating a planar chiral molecule. The two hydroxyl groups can be arranged in either an (Rp)- or (Sp)-configuration, where 'p' denotes planar chirality. This chirality is a fundamental aspect of the molecule's identity and is crucial for its applications in asymmetric synthesis. acs.orgacs.org The ability to resolve these enantiomers and use them to induce chirality in other molecules is a cornerstone of modern organic chemistry. acs.orgnih.gov

Current Research Landscape in Paracyclophane Chemistry

Contemporary research in [2.2]paracyclophane chemistry is vibrant and multifaceted. ibm.com Scientists are actively exploring the use of these molecules in a wide array of applications, leveraging their unique structural and electronic properties. mdpi.commdpi.com One of the most prominent areas of research is in asymmetric catalysis, where planar chiral [2.2]paracyclophane derivatives are used as ligands for transition metals. acs.orgrsc.orgnih.gov These ligands have proven to be highly effective in a variety of enantioselective transformations. acs.orgacs.org

Beyond catalysis, [2.2]paracyclophanes are being investigated for their potential in materials science. mdpi.comrsc.org Their rigid, three-dimensional structures and π-stacking capabilities make them attractive building blocks for the construction of novel polymers, organic light-emitting diodes (OLEDs), and other functional materials. mdpi.commdpi.com The inherent chirality of many paracyclophane derivatives also makes them interesting candidates for chiroptical materials, which interact with circularly polarized light. mdpi.comacs.org Furthermore, the study of through-space electronic interactions in these systems continues to be a fundamental area of interest, providing insights into the nature of π-π interactions. beilstein-journals.orgresearchgate.net

Rationale for Focused Academic Investigation on this compound

The focused academic investigation of this compound, often referred to as PHANOL, is driven by several key factors. acs.org Firstly, it serves as a crucial and versatile precursor to a range of other important [2.2]paracyclophane derivatives. acs.orgnih.gov The hydroxyl groups can be readily converted into other functional groups, allowing for the synthesis of a diverse library of ligands and materials. acs.org A notable example is the synthesis of PHANEPHOS, a highly successful bisphosphine ligand used in asymmetric hydrogenation reactions, which is derived from this compound. acs.orgacs.org

Secondly, the dihydroxy functionality itself is of significant interest. The two hydroxyl groups can act as a chelating unit for metal catalysts, creating a chiral environment that can influence the stereochemical outcome of a reaction. acs.org This has led to the exploration of this compound and its derivatives as organocatalysts and as ligands for a variety of metal-catalyzed processes. chemdict.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene-5,11-diol

InChI

InChI=1S/C16H16O2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10,17-18H,3-4,7-8H2

InChI Key

DLQLWHBZCGQDBL-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)O)C=C2)O

Canonical SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)O)C=C2)O

Origin of Product

United States

Synthetic Methodologies for 4,12 Dihydroxy 2.2 Paracyclophane and Its Functionalized Analogues

General Synthetic Approaches to [2.2]Paracyclophane Core Structures

The construction of the [2.2]paracyclophane framework, characterized by two benzene (B151609) rings held in a co-facial arrangement by two ethylene (B1197577) bridges, is a foundational challenge in cyclophane chemistry. Two classical and effective methods have emerged as primary routes to the parent, unsubstituted hydrocarbon: the Winberg elimination-dimerization and the pyrolysis of p-xylene (B151628).

The Winberg synthesis, a 1,6-elimination of the Hofmann type, is often considered the most convenient and practical laboratory-scale method for preparing [2.2]paracyclophane from readily available starting materials. orgsyn.org This multi-step approach begins with the quaternization of a p-methylbenzyl halide. Typically, p-methylbenzyl bromide is reacted with trimethylamine (B31210) to form p-methylbenzyltrimethylammonium bromide. orgsyn.org

In the key dimerization step, the ammonium (B1175870) bromide salt is treated with a base to generate a quaternary ammonium hydroxide (B78521) intermediate. This unstable intermediate undergoes a 1,6-Hofmann elimination in a suitable solvent like toluene, with the aid of an inhibitor such as phenothiazine (B1677639) to prevent polymerization, yielding [2.2]paracyclophane. orgsyn.org The original procedure utilized silver oxide to facilitate the anion exchange from bromide to hydroxide. orgsyn.org However, subsequent improvements have shown that using an aqueous sodium hydroxide solution can also be effective and may improve product yields. researchgate.net This method is valued for its relatively mild conditions and avoidance of complex high-temperature equipment. orgsyn.org

The first synthesis of [2.2]paracyclophane, discovered by Brown and Farthing in 1949, involved the gas-phase pyrolysis of p-xylene at low pressure and high temperatures. beilstein-journals.orgnih.govresearchgate.net This method generates a highly reactive p-xylylene intermediate, which then dimerizes in the gas phase to form the stable [2.2]paracyclophane structure.

While historically significant and effective for producing the parent hydrocarbon, this method requires specialized equipment to handle the high-temperature (up to 960 °C) and low-pressure conditions necessary for the pyrolysis and subsequent dimerization. orgsyn.org Consequently, for many laboratory applications, solution-phase methods like the Winberg elimination are often preferred for their operational simplicity.

Method Starting Material Key Reagents/Conditions Advantages Reference
Winberg Elimination p-Methylbenzyltrimethylammonium bromide1. Silver oxide or NaOH (aq)2. Toluene, reflux, phenothiazineConvenient, no complex equipment, fairly general method orgsyn.org
Pyrolysis p-XyleneHigh temperature (~960°C), low pressure, gas phaseFoundational method, direct from simple hydrocarbon beilstein-journals.org, nih.gov

Targeted Synthesis of Dihydroxy[2.2]paracyclophane Frameworks

The synthesis of 4,12-dihydroxy[2.2]paracyclophane (PHANOL) requires the specific introduction of hydroxyl groups onto the paracyclophane core. This is typically achieved through indirect methods starting from pre-functionalized precursors rather than by direct oxidation of the parent hydrocarbon.

Direct hydroxylation of the electron-rich aromatic rings of [2.2]paracyclophane is challenging and often leads to mixtures of products. Therefore, more controlled, indirect strategies are overwhelmingly favored. An effective and widely adopted protocol involves a bromine-lithium exchange followed by quenching with an electrophilic oxygen source. acs.org

An improved synthetic route to racemic (±)-4,12-dihydroxy[2.2]paracyclophane begins with 4,12-dibromo[2.2]paracyclophane. acs.orgacs.org This dibrominated precursor is subjected to a double lithium-halogen exchange using n-butyllithium at low temperatures (-78 °C). The resulting dilithio-[2.2]paracyclophane intermediate is then quenched with an appropriate electrophile. Nitrobenzene has been shown to be an effective reagent for this purpose; upon workup with aqueous acid and subsequent basification, it yields the desired dihydroxy product. acs.org

The success of the synthesis described above hinges on the availability of the key precursor, 4,12-dibromo[2.2]paracyclophane. The strategic placement of bromine atoms at the 4 and 12 positions is crucial as it directs the subsequent hydroxylation to the desired locations. The synthesis of this precursor typically starts from the parent [2.2]paracyclophane, which undergoes electrophilic bromination. Careful control of reaction conditions is necessary to favor the formation of the desired 4,12-disubstituted isomer over other possible isomers. This precursor design provides a reliable and regioselective pathway to the dihydroxy framework.

Step Starting Material Reagents and Conditions Intermediate/Product Reference
1 4,12-Dibromo[2.2]paracyclophanen-Butyllithium, THF, -78 °C4,12-Dilithio[2.2]paracyclophane acs.org
2 4,12-Dilithio[2.2]paracyclophane1. Nitrobenzene (PhNO₂), -78 °C to RT2. Aqueous HCl3. Aqueous NaOH(±)-4,12-Dihydroxy[2.2]paracyclophane acs.org

Preparation of Functionalized this compound Derivatives

(±)-4,12-Dihydroxy[2.2]paracyclophane is a versatile platform for creating a wide array of functionalized derivatives. These derivatives are particularly valuable as chiral ligands and building blocks in asymmetric synthesis and materials science.

A primary application of PHANOL is as a precursor to the highly effective chiral ligand PHANEPHOS. acs.org The synthesis involves converting the diol into a bis-triflate, which then undergoes a substitution reaction with a phosphine (B1218219) source to install the diphenylphosphino groups.

Furthermore, the racemic diol can be resolved to provide access to its pure enantiomers, (R)- and (S)-PHANOL. A highly efficient method for this is enzymatic kinetic resolution. The racemic diol is first acetylated to form its bis-acetate derivative. This bis-acetate is then subjected to enzymatic hydrolysis, for example using a lipase (B570770), which selectively hydrolyzes one enantiomer faster than the other. acs.orgnih.gov This process allows for the separation of the unreacted bis-acetate and the hydrolyzed mono-alcohol, which can then be converted back to the enantiopure diols. acs.orgacs.org These enantiomerically pure diols are crucial starting materials for asymmetric catalysis. acs.org

Other functionalizations include using the hydroxy groups as directing elements or as reactive sites for building more complex structures, such as fused heterocycles or NAD(P)H models for biomimetic reductions. dicp.ac.cnrsc.org For example, 5-formyl-4-hydroxy[2.2]paracyclophane can be condensed with chlorosulfonyl isocyanate to form a cyclic N-sulfonylimine, a functionalized heterocyclic derivative. dicp.ac.cn

Derivative Starting Material Key Reagents/Process Significance Reference
(R)- and (S)-PHANOL (±)-4,12-Dihydroxy[2.2]paracyclophane1. Acetylation (AcCl, pyridine)2. Enzymatic kinetic resolution of bis-acetateEnantiopure planar chiral diols for asymmetric synthesis acs.org, acs.org
PHANEPHOS This compound1. Triflic anhydride2. DiphenylphosphinePlanar chiral bisphosphine ligand for asymmetric catalysis acs.org
Cyclic N-Sulfonylimine 5-Formyl-4-hydroxy[2.2]paracyclophaneChlorosulfonyl isocyanate (H₂NSO₂Cl)Functionalized heterocyclic building block dicp.ac.cn

Regioselective Functionalization Strategies

The selective functionalization of specific positions on the [2.2]paracyclophane (PCP) scaffold is crucial for developing molecules with desired properties. In the case of this compound, also known as PHANOL, the hydroxyl groups significantly influence the regioselectivity of subsequent reactions, primarily through electrophilic aromatic substitution. The inherent strain and π-stacking of the paracyclophane structure create a unique electronic environment, and the positions on the aromatic rings exhibit different reactivities.

Recent progress in the functionalization of PCPs has highlighted several strategies to control substitution patterns. researchgate.netnih.gov The use of directing groups is a powerful method to guide substituents to specific locations. For instance, the hydroxyl groups in this compound are strong activating groups and direct electrophiles to the positions ortho and para to them. However, since the para positions are part of the cyclophane bridge, substitution occurs at the available ortho positions (5, 7, 13, and 15).

Desymmetrization of prochiral disubstituted [2.2]paracyclophanes is another sophisticated strategy. For example, rhodium-catalyzed reactions of aryldiazoacetates with C₂ᵥ-symmetric disubstituted [2.2]paracyclophanes can lead to effective desymmetrization, yielding cycloheptatriene-incorporated paracyclophanes with high enantiomeric excess. acs.org While not directly starting from this compound, this principle can be applied to its derivatives, showcasing how catalytic methods can achieve high regioselectivity and stereocontrol.

Furthermore, lithiation followed by quenching with an electrophile is a common method for introducing functionality at specific sites, which can be controlled by the existing substituents. nih.gov The choice of solvent, temperature, and lithiating agent can influence the position of metalation, offering a pathway to specific isomers.

Introduction of Diverse Chemical Moieties at the Hydroxyl Groups and Aromatic Rings

The functionalization of this compound can be achieved by modifying the hydroxyl groups or by direct substitution on the aromatic rings. These modifications are essential for creating a diverse range of analogues for applications in asymmetric catalysis and materials science. nih.govnih.gov

Modification of Hydroxyl Groups:

The hydroxyl groups of this compound are readily converted into other functional groups. A common transformation is the formation of esters or ethers. For instance, an improved synthesis of (±)-4,12-dihydroxy[2.2]paracyclophane involves the creation of its bis-acetate derivative, which can then be resolved enzymatically. nih.govconsensus.app The hydroxyl groups can also be used as anchoring points to attach other molecular fragments, as demonstrated by the covalent bonding of two resiquimod (B1680535) immunostimulators to the planar chiral framework. researchgate.net

Substitution on Aromatic Rings:

Direct electrophilic aromatic substitution on the [2.2]paracyclophane core allows for the introduction of a variety of functional groups. usm.edu The presence of the two hydroxyl groups in this compound activates the rings towards substitution.

Key functionalization reactions include:

  • Halogenation: Bromination is a common first step to introduce a versatile handle for further reactions. The resulting bromo-derivatives are key precursors for cross-coupling reactions. nih.gov
  • Nitration: Introduction of nitro groups can be achieved, which can subsequently be reduced to amino groups, providing a route to amines, amides, and other nitrogen-containing heterocycles. usm.edu
  • Formylation and Acylation: Formyl and acetyl groups can be introduced via reactions like the Rieche formylation, creating precursors for a wide range of derivatives, including Schiff bases and other ligands. researchgate.net
  • These initial modifications open the door to a plethora of subsequent transformations, particularly transition-metal-catalyzed cross-coupling reactions, which dramatically expand the chemical space accessible from the this compound scaffold. researchgate.netnih.gov

    Table 1: Examples of Functional Groups Introduced onto the [2.2]Paracyclophane Core
    Functional GroupReagents/Reaction TypePotential Subsequent TransformationsReference
    Ester (-OAc)Acylation (e.g., Acetic Anhydride)Hydrolysis to regenerate hydroxyl group nih.gov
    Bromo (-Br)Electrophilic Bromination (e.g., Br₂)Suzuki, Sonogashira, Heck coupling nih.gov
    Nitro (-NO₂)Nitration (e.g., HNO₃/H₂SO₄)Reduction to amino group (-NH₂) usm.edu
    Formyl (-CHO)Rieche FormylationOxidation to carboxylic acid, Schiff base formation researchgate.net
    Amino (-NH₂)Reduction of nitro groupSchiff base formation, Amide synthesis usm.edu

    Synthesis of Poly-substituted and Extended Systems

    The development of synthetic routes to poly-substituted and π-extended [2.2]paracyclophane systems is driven by the quest for new materials with unique optical and electronic properties. researchgate.netnih.gov Starting from functionalized this compound analogues, more complex architectures can be built.

    Poly-substitution:

    The synthesis of symmetrically tetrasubstituted [2.2]paracyclophanes has been achieved through various methods. For example, the palladium-mediated fourfold cross-coupling of 4,7,12,15-tetrabromo[2.2]paracyclophane with reagents like phenylacetylene (B144264) or styrenes allows for the creation of highly functionalized cores. nih.gov An alternative route involves selective lithiation followed by quenching with electrophiles like DMF to produce tetraformyl derivatives, which are ideal platforms for studying through-space charge transfer. nih.gov

    Extended Systems:

    Transition-metal-catalyzed cross-coupling reactions are the primary tools for synthesizing π-extended systems. The Suzuki coupling reaction, in particular, has been used to create new di- and tetracarboxylic [2.2]paracyclophane derivatives by reacting brominated PCPs with boronic acids. nih.gov These extended linkers are valuable for constructing coordination polymers and metal-organic frameworks (MOFs). nih.gov

    For instance, several new di- and tetracarboxylic [2.2]paracyclophane derivatives were successfully synthesized via Suzuki coupling between brominated [2.2]paracyclophanes and 4-(methoxycarbonyl)phenylboronic acid. nih.gov These reactions demonstrate the feasibility of extending the π-system of the paracyclophane core, which is essential for tuning the electronic and photophysical properties of the resulting materials.

    Table 2: Cross-Coupling Reactions for Synthesizing Extended [2.2]Paracyclophane Systems
    Reaction NamePCP PrecursorCoupling PartnerResulting Structure TypeReference
    Suzuki CouplingBromo-substituted PCPArylboronic acidAryl-substituted PCP nih.gov
    Sonogashira CouplingBromo- or Iodo-substituted PCPTerminal alkyneAlkynyl-substituted PCP researchgate.net
    Heck CouplingBromo-substituted PCPAlkene (e.g., Styrene)Alkenyl-substituted PCP nih.gov

    The ability to regioselectively introduce multiple functional groups and extend the π-conjugation of the this compound scaffold provides a powerful platform for the design and synthesis of novel chiral molecules for a wide range of applications.

    Stereochemical Control and Chiral Resolution in 4,12 Dihydroxy 2.2 Paracyclophane Synthesis

    Analysis of Planar Chirality in Dihydroxy[2.2]paracyclophane

    Substituted [2.2]paracyclophanes are notable for their planar chirality, a stereochemical feature arising from the restricted rotation of two para-substituted benzene (B151609) rings connected by ethylene (B1197577) bridges. nih.gov This arrangement creates a non-planar and strained molecular structure. nih.gov In the case of 4,12-dihydroxy[2.2]paracyclophane, also known as PHANOL, the presence of hydroxyl groups on each aromatic deck makes the molecule chiral. acs.orgacs.org This planar chirality is a critical element for its application in asymmetric catalysis, analogous to the axial chirality of BINOL (1,1'-binaphthyl-2,2'-diol). acs.orgacs.org The development of methods to obtain enantiomerically pure forms of these compounds is therefore of significant interest. nih.gov

    Classical Resolution Techniques for Racemic this compound

    The separation of racemic mixtures of [2.2]paracyclophane derivatives into their constituent enantiomers has traditionally been a significant challenge. nih.gov Classical resolution techniques are a common approach to obtaining enantiopure compounds. nih.gov

    Diastereomeric Derivatives Formation and Separation

    One established method for resolving racemic mixtures involves the formation of diastereomeric derivatives. This is achieved by reacting the racemic compound with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by conventional techniques like chromatography or crystallization. For instance, the resolution of racemic 4-hydroxy[2.2]paracyclophane has been successfully accomplished through its conversion into diastereomeric esters using chiral acid chlorides. nih.govbeilstein-journals.orgbeilstein-journals.org Although this method is effective, it often requires multiple steps and can be time-consuming. nih.gov

    Enzymatic Kinetic Resolution Approaches

    Enzymatic kinetic resolution offers a powerful alternative for obtaining enantiomerically enriched this compound. acs.org This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. For example, the kinetic resolution of the bis-acetate derivative of (±)-PHANOL using lipase (B570770) from Candida rugosa has been shown to be effective. acs.orgacs.orgnih.gov In this process, the enzyme selectively hydrolyzes one enantiomer of the bis-acetate, leading to a mixture of the unreacted bis-acetate, the monoacetate, and the diol, which can then be separated. acs.orgacs.org This enzymatic approach has successfully provided both enantiomers of PHANOL in high enantiopurity. acs.orgnih.govconsensus.app

    Catalytic Asymmetric Synthesis of Enantioenriched Dihydroxy[2.2]paracyclophanes

    More modern approaches focus on the catalytic asymmetric synthesis of enantioenriched [2.2]paracyclophanes, which can offer greater efficiency and selectivity. nih.gov These methods include kinetic resolution and the desymmetrization of meso compounds.

    Kinetic Resolution Methodologies

    Catalytic kinetic resolution is a widely used strategy for accessing enantioenriched [2.2]paracyclophanes. nih.govchemistryviews.org This method involves the use of a chiral catalyst to selectively react with one enantiomer of a racemic starting material, allowing for the separation of the unreacted enantiomer and the product. For instance, a chiral phosphoric acid-catalyzed esterification of racemic PHANOL with an achiral anhydride (B1165640) demonstrated high selectivity factors. nih.govbeilstein-journals.orgbeilstein-journals.org Another example is the kinetic resolution of racemic 4-hydroxy[2.2]paracyclophane through acylation with isobutyric anhydride, catalyzed by the chiral isothiourea HyperBTM, which achieved a synthetically useful selectivity factor of 20. beilstein-journals.orgbeilstein-journals.org Palladium-catalyzed kinetic resolution of [2.2]paracyclophane-derived cyclic N-sulfonylimines with arylboronic acids has also been developed, yielding both starting material and product with high enantioselectivity. dicp.ac.cn Furthermore, rhodium-catalyzed reactions have been employed for the kinetic resolution of monosubstituted [2.2]paracyclophanes with selectivity factors up to 20. nih.govacs.orgnih.gov

    Table 1: Examples of Kinetic Resolution of [2.2]Paracyclophane Derivatives

    Racemic Substrate Catalyst/Reagent Product(s) Selectivity Factor (s) Reference(s)
    rac-PHANOL Chiral Phosphoric Acid / Achiral Anhydride Enantioenriched PHANOL High nih.govbeilstein-journals.orgbeilstein-journals.org
    rac-4-Hydroxy[2.2]paracyclophane HyperBTM / Isobutyric Anhydride Enantioenriched alcohol and ester 20 beilstein-journals.orgbeilstein-journals.org
    [2.2]Paracyclophane-derived cyclic N-sulfonylimines Palladium catalyst / Arylboronic acids Enantioenriched sulfonylimine and addition product Up to 128 dicp.ac.cn
    Monosubstituted [2.2]paracyclophanes Rh₂(S-p-PhTPCP)₄ Enantioenriched starting material and cyclopropanated product Up to 20 nih.govacs.orgnih.gov

    Desymmetrization of meso-Dihydroxy[2.2]paracyclophane Derivatives

    Desymmetrization of achiral meso-compounds is a highly efficient strategy for generating enantiomerically pure products, as it can theoretically yield 100% of a single enantiomer. researchgate.netresearchgate.net In the context of [2.2]paracyclophanes, this involves the enantioselective transformation of a prochiral di-substituted derivative. For example, the desymmetrization of meso-diformyl[2.2]paracyclophanes has been achieved through ruthenium-catalyzed asymmetric transfer hydrogenation, affording mono-hydroxymethylated products in good yields and excellent enantioselectivities. researchgate.net More recently, organocatalytic desymmetrization of prochiral diformyl[2.2]paracyclophanes using N-heterocyclic carbene (NHC) catalysis has been reported. researchgate.net Rhodium-catalyzed desymmetrization of C₂ᵥ-symmetric disubstituted [2.2]paracyclophanes has also proven effective, producing cycloheptatriene-incorporated paracyclophanes with high enantiomeric excess. nih.govacs.orgnih.gov These desymmetrization approaches provide a powerful means to access enantiopure planar chiral [2.2]paracyclophane building blocks. researchgate.net

    Table 2: Examples of Desymmetrization of [2.2]Paracyclophane Derivatives

    meso-Substrate Catalyst/Reagent Product Enantiomeric Excess (ee) Reference(s)
    meso-Diformyl[2.2]paracyclophane Ruthenium complex Mono-hydroxymethylated product Up to 99% researchgate.net
    Prochiral diformyl[2.2]paracyclophane N-Heterocyclic Carbene (NHC) Chiral monoesters - researchgate.net
    C₂ᵥ-Symmetric dibromo[2.2]paracyclophane Rh₂(S-TPPTTL)₄ / Aryldiazoacetate Cycloheptatriene-incorporated paracyclophane 78-98% nih.govacs.orgnih.gov

    Asymmetric Functionalization via Catalytic Routes

    The development of catalytic methods to induce planar chirality in the [2.2]paracyclophane (PCP) scaffold has been a primary focus of synthetic chemists. These routes offer an efficient and elegant alternative to classical resolution techniques.

    A significant breakthrough involves the enantioconvergent alkynylation of a strained dehydro-[2.2]paracyclophane intermediate, which is formed in situ. nih.gov This process, facilitated by asymmetric copper(I) catalysis, allows for the highly efficient synthesis of valuable planar chiral PCP building blocks with excellent yields and enantioselectivity. nih.gov Density Functional Theory (DFT) calculations suggest that the enantioselectivity is governed by the complexation of the aryne intermediate with a chiral copper(I) acetylide, followed by an insertion reaction. nih.gov

    Biocatalysis presents another powerful strategy. An operationally simple and scalable biocatalytic desymmetrization of pseudo-geminal and pseudo-para PCP diols has been developed. chemrxiv.org This method provides efficient access to enantioenriched planar chiral disubstituted PCPs, addressing a long-standing challenge in their catalytic synthesis. chemrxiv.org

    Furthermore, transition metal catalysis has proven effective. A direct, single-step catalytic asymmetric synthesis of [2.2]paracyclophanes that possess both planar and central chirality has been achieved through a photochemical, cobalt-catalyzed desymmetrization process. rsc.org This reaction proceeds under mild conditions with high stereoselectivity. rsc.org Palladium catalysis has also been employed in the kinetic resolution of [2.2]paracyclophane-derived cyclic N-sulfonylimines through the addition of arylboronic acids, yielding planar chiral derivatives with excellent diastereoselectivity and high enantioselectivity. dicp.ac.cn Additionally, planar chiral [2.2]paracyclophane-based dirhodium catalysts have been designed for applications in the cyclopropanation of vinylarenes. chemrxiv.org

    The utility of these catalytically synthesized chiral building blocks is demonstrated in their application as NAD(P)H models. nih.govrsc.org A new class of chiral and regenerable NAD(P)H models based on the planarly chiral [2.2]paracyclophane skeleton has been successfully designed and synthesized. nih.govrsc.org These models have been applied to the biomimetic asymmetric reduction of flavonoids, producing chiral flavanones in high yields and enantiomeric excesses (up to 99% ee). nih.govrsc.org

    Chiroptical Properties and Absolute Configuration Determination

    The determination of the absolute configuration of chiral [2.2]paracyclophane derivatives is crucial for understanding their properties and applications. A powerful method for this is the comparison of experimental and theoretical Vibrational Circular Dichroism (VCD) spectra. nih.gov This technique was successfully used to unambiguously establish the absolute configurations of diastereomeric 4,7-bis(methoxycarbonyl)-12,15-dimethoxy-[2.2]paracyclophanes. nih.gov The process involves calculating the theoretical VCD spectra for all possible conformations using Density Functional Theory (DFT) and matching them to the experimental spectra. nih.gov

    X-ray diffraction is another definitive method for assigning absolute configuration, as demonstrated for several 4,15-disubstituted [2.2]paracyclophanes that were resolved via chiral HPLC. nih.gov In other cases, absolute configurations have been assigned through chemical correlations, for instance with (R)-4-hydroxy-[2.2]paracyclophane. acs.org

    The chiroptical properties of these compounds are a subject of intense study. [2.2]Paracyclophanes exhibit unique optical characteristics due to their planar chirality. These properties include specific rotation ([α]D) and molar ellipticity ([θ]) in the ground state. rsc.org For example, relationships have been identified between the specific optical rotation and the group polarizability of substituents in 4-substituted [2.2]paracyclophanes. acs.org

    In the excited state, these molecules can exhibit circularly polarized luminescence (CPL), a phenomenon of significant interest for applications in optical materials and displays. rsc.orgnih.gov Optically active, propeller-shaped cyclic structures built from a planar chiral tetrasubstituted [2.2]paracyclophane core have been shown to provide intense CPL with large dissymmetry factors (g_lum_). rsc.org The absorption and CPL dissymmetry factor (g-factor) spectra have been recorded for the enantiomers of this compound, showing the characteristic mirror-image Cotton effects. researchgate.net The introduction of various π-systems onto the chiral scaffold allows for the tuning of these chiroptical properties, making [2.2]paracyclophane a versatile platform for the development of advanced CPL fluorophores. nih.gov

    Computational and Theoretical Investigations of 4,12 Dihydroxy 2.2 Paracyclophane

    Quantum Chemical Calculations of Electronic Structure and Energetics

    Quantum chemical calculations have been instrumental in providing a detailed understanding of the electronic properties and energetics of 4,12-dihydroxy[2.2]paracyclophane. These theoretical approaches allow for the examination of molecular characteristics that are often challenging to probe experimentally.

    Ground State Geometries and Conformational Analysis

    Computational studies have revealed key features of the ground state geometry of this compound. Unlike the parent [2.2]paracyclophane which exhibits a double-minimum potential energy surface with respect to the torsional motion of the phenyl rings, this compound is found to have a single-minimum structure in its electronic ground state. acs.org This suggests that the hydroxyl substituents influence the potential energy landscape, favoring a specific, more stable conformation.

    The molecule's flexibility, a characteristic shared with the parent [2.2]paracyclophane, has been noted in computational analyses, indicating that motions of the benzene (B151609) moieties are relatively facile. acs.org With respect to the orientation of the hydroxyl groups, theoretical calculations have identified two rotational conformers with similar energies. acs.org However, experimental evidence from spectral hole burning suggests that the spectra are dominated by a single rotamer. acs.org

    Excited State Properties and Electronic Transitions

    The electronic excited states of this compound have been a primary focus of theoretical investigations, often in conjunction with spectroscopic experiments. The origin of the S₁ ← S₀ electronic transition has been experimentally determined to be at 31,483 cm⁻¹ (3.903 eV). acs.org This is in excellent agreement with the computed adiabatic excitation energy of 3.87 eV for this transition, with calculations deviating by less than 0.1 eV for related aromatic molecules as well. acs.org

    Upon electronic excitation, the geometry of this compound undergoes less pronounced changes compared to the parent [2.2]paracyclophane. acs.org This is reflected in the vibrational structure of its electronic spectrum. A notable feature is the considerable activity of a breathing vibration in the S₁ state, which has been computationally determined to be 185 cm⁻¹, closely matching the experimental value of 190 cm⁻¹. acs.org Additional vibrations are observed experimentally at +11 cm⁻¹ and +54 cm⁻¹. acs.org

    A combined photophysical and theoretical study on other substituted [2.2]paracyclophane derivatives has highlighted the role of through-space conjugation in defining the charge transfer character of their excited states. nih.gov While this study did not focus specifically on this compound, it underscores the importance of the paracyclophane scaffold in mediating electronic communication between different parts of a molecule.

    Table 1: Experimental and Computed Electronic Transition Data for this compound

    PropertyExperimental ValueComputed Value
    S₁ ← S₀ Transition Origin31,483 cm⁻¹ (3.903 eV) acs.org3.87 eV acs.org
    S₁ Breathing Vibration190 cm⁻¹ acs.org185 cm⁻¹ acs.org

    Analysis of Through-Space Electronic Interactions and Strain Energy

    The defining characteristic of the [2.2]paracyclophane framework is the strong through-space interaction between the two π-systems of the benzene rings. These interactions, along with the distortion of the benzene rings from planarity and the eclipsed arrangement of the ethylenic bridges, result in significant strain energy.

    Computational studies on [2.2]paracyclophanes using density functional theory (DFT) have estimated the strain energy, which decreases as the length of the bridging tethers increases. nih.govacs.org For the parent [2.2]paracyclophane, the strain energy is a composite of the energy required to distort the phenyl rings and the strain within the ethyl bridges. nih.gov While specific quantitative values for the strain energy of this compound have not been reported, it is expected to be of a similar magnitude to the parent compound, modulated by the electronic effects of the hydroxyl substituents.

    The through-space electronic interactions are a result of the close proximity of the two aromatic decks, leading to a concentration of electron density between the rings. strem.com These interactions are crucial in determining the electronic and photophysical properties of paracyclophane derivatives. nih.govnih.gov The introduction of hydroxyl groups in this compound influences these through-space interactions, which is reflected in its distinct electronic transitions compared to the unsubstituted parent molecule. acs.org

    Theoretical Studies on Host-Guest Interactions Involving Dihydroxy[2.2]paracyclophane Derivatives

    Theoretical studies on the host-guest chemistry of this compound derivatives are scarce. The paracyclophane scaffold, with its defined cavity and potential for functionalization, makes it an attractive candidate for host-guest chemistry. However, computational investigations into the binding properties of its dihydroxy derivatives are not well-documented.

    Modeling of Binding Affinities and Selectivity

    Consistent with the general lack of theoretical host-guest studies for this compound, there are no specific reports on the modeling of binding affinities and selectivity for this compound derivatives. Computational modeling is a critical tool for predicting how a host molecule will interact with various guests, providing insights into binding strength and selectivity. The absence of such studies for this particular class of compounds indicates a potential area for future research.

    Role of Hydroxyl Groups in Non-Covalent Recognition

    The hydroxyl groups in this compound are not merely passive substituents; they play a directive role in the molecule's interactions and recognition capabilities. Quantum chemical calculations have been instrumental in elucidating the nature of these contributions.

    Theoretical studies have shown that while the parent [2.2]paracyclophane has a double-minimum potential energy surface regarding the torsional motion of the benzene rings, the introduction of the two hydroxyl groups in the pseudo-ortho positions leads to a single-minimum structure in the ground state. nih.gov The orientation of these hydroxyl groups is a key factor. Calculations have identified two rotational conformers (rotamers) of the OH groups with very similar energies. nih.gov Despite this, spectral hole-burning experiments have confirmed that the spectroscopic behavior is dominated by a single rotamer, indicating a subtle energetic preference that governs the molecule's ground-state conformation. nih.gov

    The ability of the hydroxyl groups to act as both hydrogen-bond donors and acceptors is central to their role in non-covalent recognition. This has been investigated computationally through the study of clusters, such as the one formed between this compound and a single water molecule. The formation of this cluster results in a noticeable shift in the electronic transition origin, a phenomenon that has been quantified by both spectroscopy and computational chemistry. nih.gov

    Furthermore, the hydroxyl groups are critical in directing the stereochemical outcome of reactions, a process that relies on non-covalent interactions within the transition state. In the chiral phosphoric acid-catalyzed kinetic resolution of PHANOL, it was found that the presence of the second hydroxyl group is essential for achieving high stereoselectivity. jku.at Computational models support a mechanism where one hydroxyl group is acylated while the other participates in hydrogen bonding, acting as a crucial recognition and binding site for the chiral catalyst. jku.at This intramolecular cooperation, mediated by non-covalent hydrogen bonding, effectively locks the transition state in a specific conformation, leading to the selective formation of one enantiomer over the other.

    Computational Elucidation of Reaction Mechanisms and Stereoselectivity

    Computational modeling has been pivotal in understanding the mechanisms of reactions involving this compound and in explaining the origins of stereoselectivity. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways.

    A prime example is the kinetic resolution of racemic PHANOL. beilstein-journals.orgbeilstein-journals.orgnih.gov Chiral phosphoric acid-catalyzed esterification shows high selectivity, a result that was not observed for the mono-hydroxylated analogue. beilstein-journals.orgnih.gov Theoretical work suggests this is because the di-hydroxy substitution allows for a bifunctional activation mechanism. jku.at The proposed transition state involves the chiral phosphate (B84403) catalyst forming a hydrogen bond with one of the hydroxyl groups, while the other hydroxyl group is attacked by the acylating agent. jku.at This cooperative interaction is key to the stereochemical induction.

    Quantum chemical calculations, such as Spin-Component Scaled second-order approximate Coupled-Cluster (SCS-CC2), have been used to investigate the molecule's energetics with high accuracy. These calculations have provided adiabatic excitation energies that deviate by less than 0.1 eV from experimental values, lending high confidence to the theoretical models. nih.gov Such precise calculations are essential for building accurate models of reaction pathways and for understanding how structural changes upon electronic excitation might influence reactivity.

    Interactive Table: Computed vs. Experimental Spectroscopic Data for this compound (o-DHPC)

    ParameterSpeciesExperimental Value (cm⁻¹)Computed Value (cm⁻¹)
    S₁ ← S₀ Transition Origino-DHPC31,48331,220 (3.87 eV)
    S₁ ← S₀ Transition Origino-DHPC·H₂O31,263-
    Breathing Vibration (S₁)o-DHPC190185
    Breathing Vibration (S₁)o-DHPC·H₂O190-

    Data sourced from reference nih.gov. The computed S₁ ← S₀ transition was reported as an adiabatic excitation energy of 3.87 eV, which is approximately 31,220 cm⁻¹.

    While not involving the dihydroxy derivative directly, DFT calculations on related [2.2]paracyclophane systems further illustrate the power of these methods. For instance, in the copper-catalyzed asymmetric alkynylation of a dehydro-[2.2]-paracyclophane, DFT calculations showed that the enantioselectivity is determined by the complexation of the aryne intermediate with the chiral catalyst and the subsequent insertion reaction. nih.gov Similarly, stereochemical models for palladium-catalyzed kinetic resolutions of paracyclophane derivatives have been proposed based on steric effects and catalyst-substrate interactions, successfully explaining the observed product configurations. dicp.ac.cn These studies underscore a general principle: computational elucidation of transition state geometries and energies is a powerful strategy for understanding and predicting stereoselectivity in the chemistry of this compound and its analogues.

    Spectroscopic Characterization and Conformational Analysis of 4,12 Dihydroxy 2.2 Paracyclophane Systems

    Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

    NMR spectroscopy provides detailed information at the atomic level, making it a powerful method for the structural and stereochemical characterization of [2.2]paracyclophane systems. nih.gov The strained "bent and battered" nature of the aromatic rings and the fixed orientation of the ethano bridges result in a unique chemical and magnetic environment that is readily probed by NMR techniques. beilstein-journals.org

    The disubstitution at the 4- and 12-positions on different decks of the [2.2]paracyclophane core renders 4,12-dihydroxy[2.2]paracyclophane (also known as PHANOL) a planar chiral molecule. beilstein-journals.orgbeilstein-journals.org This chirality arises because the substituents prevent the rotation of the benzene (B151609) rings relative to each other, resulting in two non-superimposable mirror images, the Rp and Sp enantiomers. The synthesis of such chiral derivatives is a significant challenge, with methods often relying on kinetic resolution from a racemic mixture. nih.gov

    NMR spectroscopy is a crucial tool for distinguishing between these stereoisomers. While the NMR spectra of the two enantiomers in an achiral solvent are identical, their differentiation can be achieved by converting them into diastereomers. This is often done by reaction with a single enantiomer of a chiral auxiliary agent, such as a chiral acid chloride. beilstein-journals.org The resulting diastereomeric esters will have distinct NMR spectra, with noticeable differences in the chemical shifts of the aromatic and ethano-bridge protons, allowing for their identification and the determination of enantiomeric excess.

    For instance, in the kinetic resolution of racemic this compound, the progress and success of the separation are monitored by NMR analysis of the diastereomeric products formed. beilstein-journals.org The distinct signals for each diastereomer allow for precise quantification. Although specific data for this compound derivatives is proprietary to individual research, the principle can be illustrated with representative chemical shifts.

    Table 1: Representative ¹H NMR Chemical Shift Differences in Diastereomeric Esters of a Planar Chiral Paracyclophane

    Proton Location Diastereomer 1 (δ, ppm) Diastereomer 2 (δ, ppm) Δδ (ppm)
    Aromatic Proton (near chiral center) 6.85 6.89 0.04
    Aromatic Proton (distant) 6.50 6.51 0.01
    Ethano Bridge Proton (endo) 3.10 3.15 0.05
    Ethano Bridge Proton (exo) 4.05 4.01 0.04

    Note: Data is illustrative to demonstrate the principle of diastereomer differentiation by NMR.

    The ethano bridges in [2.2]paracyclophane prevent the free rotation of the aromatic rings, but other conformational dynamics, such as the twisting or flapping of the bridges, can occur. Dynamic NMR (D-NMR) spectroscopy is used to study these processes that happen on the NMR timescale. core.ac.uknih.gov By recording NMR spectra at different temperatures, researchers can observe changes in the line shape of the signals.

    At low temperatures, the conformational exchange is slow, and distinct signals may be observed for protons in different environments. As the temperature increases, the rate of exchange increases, causing these signals to broaden and eventually coalesce into a single, averaged signal. The temperature at which coalescence occurs is related to the energy barrier of the dynamic process. core.ac.uk

    For substituted paracyclophanes, hindered rotation around single bonds connecting the scaffold to a bulky substituent can also be studied. copernicus.org While the paracyclophane core itself is rigid, D-NMR can quantify the rotational energy barriers of attached groups. This is particularly relevant when this compound is used as a scaffold for larger molecules or catalysts. The free energy of activation (ΔG‡) for the rotational process can be calculated from the coalescence temperature and the frequency difference between the exchanging signals. core.ac.uk

    NMR spectroscopy is highly sensitive to the local electronic environment, making it an excellent tool for studying non-covalent interactions involving this compound.

    Hydrogen Bonding: The two hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors. Intramolecular hydrogen bonding between the two hydroxyl groups is possible, though less geometrically favorable than in pseudo-geminal isomers. Intermolecular hydrogen bonding, leading to the formation of dimers or larger aggregates in solution, is common. These interactions can be studied by monitoring the chemical shift of the hydroxyl protons. The position of the -OH signal is often dependent on concentration and temperature; dilution studies can help differentiate between intra- and intermolecular hydrogen bonding. In a related molecule, 4-hydroxy-5-nitro[2.2]metaparacyclophane, an internal hydrogen bond gives a characteristic downfield signal in the ¹H NMR spectrum at 10.79 ppm. nih.govd-nb.info

    π-π Interactions: The defining feature of the paracyclophane scaffold is the strong through-space interaction between the two co-facial benzene rings. nih.gov This proximity creates a magnetically shielded zone, causing protons on one ring to experience the magnetic field of the other. The result is a characteristic upfield shift of the aromatic proton signals compared to those in comparable, non-bridged aromatic compounds. The extent of this shielding can be modulated by the formation of host-guest complexes, where a guest molecule intercalates into the cavity, further altering the chemical shifts of the host's protons.

    Mass Spectrometry Techniques for Non-Covalent Assemblies of this compound

    Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and structure of molecules. For studying the non-covalent assemblies that this compound can form, soft ionization techniques are essential.

    Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization method that allows for the transfer of intact, non-covalent complexes from solution into the gas phase for mass analysis. d-nb.info This makes it ideal for studying supramolecular chemistry. This compound can form various non-covalent assemblies driven by hydrogen bonding and π-π stacking.

    Using ESI-MS, one can observe ions corresponding to the intact supramolecular species. For example, self-associated dimers or trimers held together by intermolecular hydrogen bonds can be detected. Furthermore, if the paracyclophane acts as a host for a guest molecule, the resulting host-guest complex can be observed as a single entity. High-resolution mass spectrometers, such as Orbitrap systems, are often employed to provide highly accurate mass measurements, which aids in the unambiguous confirmation of the composition of these complexes. beilstein-journals.orgbeilstein-journals.org

    Table 2: Illustrative ESI-MS Data for Hypothetical Non-Covalent Complexes of this compound (M, MW = 240.30)

    Complex Formation Expected Ion Calculated m/z
    Monomer Protonation [M+H]⁺ 241.31
    Monomer Sodiation [M+Na]⁺ 263.29
    Dimer Self-association + Protonation [2M+H]⁺ 481.61
    Host-Guest Complex with Pyridine (G) [M+G+H]⁺ 320.37

    Note: Data is illustrative. Observed ions and their relative intensities depend on experimental conditions.

    The hydroxyl groups of this compound can be deprotonated to act as coordinating ligands for metal ions, forming organometallic complexes. kit.edu Tandem mass spectrometry (MS/MS), specifically utilizing Collision-Induced Dissociation (CID), is a powerful technique for probing the structure and stability of these coordinated species in the gas phase. ornl.gov

    In a CID experiment, a specific ion of interest (the precursor ion), such as a [Paracyclophane+Metal]⁺ complex, is mass-selected. This ion is then accelerated into a collision cell containing an inert gas (e.g., argon or nitrogen). The collisions convert some of the ion's kinetic energy into internal energy, which can induce fragmentation. nih.gov

    The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides valuable information about the connectivity and relative binding energies within the complex. For example, the loss of a neutral ligand or a part of the paracyclophane backbone can be observed. By systematically increasing the collision energy, a breakdown curve can be generated, which relates the abundance of the precursor and fragment ions to the energy input, allowing for the relative stability of different ligand-metal bonds to be compared. researchgate.net This technique is instrumental in characterizing the coordination chemistry of [2.2]paracyclophane-based ligands. nih.gov

    Optical Spectroscopy for Electronic and Chiroptical Properties

    The constrained, face-to-face arrangement of the benzene decks in this compound leads to significant transannular π–π interactions. nih.gov These interactions fundamentally alter its electronic properties compared to simple, non-bridged aromatic compounds, giving rise to unique spectroscopic features. nih.gov The introduction of hydroxyl groups further modifies the electronic landscape and, due to the resulting planar chirality, imparts distinct chiroptical characteristics to the molecule. rsc.org

    Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy

    Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly sensitive spectroscopic technique used to study the electronic states of atoms and molecules. wikipedia.org The process typically involves the absorption of a first photon to excite a molecule to a specific rovibronic state, followed by the absorption of a second photon that provides enough energy to ionize it. hmc.edu The resulting ions are then detected, often by a time-of-flight (TOF) mass spectrometer, allowing for mass-resolved excitation spectra. hmc.eduias.ac.in

    While detailed REMPI studies specifically on this compound are not extensively documented in the reviewed literature, research on closely related [2.2]paracyclophane systems provides significant insight. For instance, a study on mono-hydroxy[2.2]paracyclophane (MHPC) using REMPI spectroscopy located the origin of the S₁← S₀ electronic transition at 30,772 cm⁻¹ (3.815 eV). researchgate.net The ionization energy for MHPC was determined to be 7.63 ± 0.05 eV. researchgate.net

    Research on both the parent [2.2]paracyclophane and pseudo-ortho-dihydroxy[2.2]paracyclophane demonstrates that even minor changes in the substitution pattern can have a substantial impact on the potential energy surfaces of both the ground and excited states. researchgate.net This suggests that the electronic transitions and excited-state geometries of this compound would be distinct from those of the parent and mono-substituted compounds, influenced by the specific positions of the two hydroxyl groups. The vibrational structure observed in the REMPI spectrum of MHPC confirms a significant change in geometry upon electronic excitation, particularly along the twist and shift coordinates of the paracyclophane framework. researchgate.net

    Table 1: REMPI Spectroscopic Data for Mono-hydroxy[2.2]paracyclophane

    Parameter Value Reference
    S₁← S₀ Transition Origin 30,772 cm⁻¹ (3.815 eV) researchgate.net
    Ionization Energy 7.63 ± 0.05 eV researchgate.net

    Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) Studies

    The disubstitution pattern in this compound results in a planar chiral molecule, which exists as a pair of enantiomers, (R)- and (S)-4,12-dihydroxy[2.2]paracyclophane. researchgate.netstrem.comstrem.com This chirality gives rise to distinct chiroptical properties, which are studied using Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) spectroscopy.

    CD spectroscopy measures the differential absorption of left and right circularly polarized light. The enantiomers of this compound exhibit mirror-image CD spectra. researchgate.net These spectra are characterized by multiple Cotton effects that arise from the electronic transitions of the component benzene chromophores and the unique "cyclophane band" resulting from interplanar electronic interactions. nih.gov The dissymmetry factor (g_abs), which quantifies the chiroptical activity, is a key parameter derived from these studies.

    CPL spectroscopy is the emission analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral luminophore. exlibrisgroup.com [2.2]Paracyclophane derivatives are considered highly promising scaffolds for the development of CPL-active materials. exlibrisgroup.comrsc.orgnih.gov The rigid [2.2]paracyclophane skeleton is an effective framework for creating emitters with both high photoluminescence quantum yields (PLQYs) and large luminescence dissymmetry factors (g_lum). nih.govexlibrisgroup.com

    Studies on various [2.2]paracyclophane derivatives show that their chiroptical properties can be tuned by altering the substituents on the aromatic rings. nih.govrsc.org For example, propeller-shaped cyclic compounds built from a planar chiral tetrasubstituted [2.2]paracyclophane core exhibit intense CPL with large g_lum values. rsc.org The introduction of donor-acceptor groups can also dramatically influence the CD spectra, providing a basis for chiroptical sensors. nih.gov

    Table 2: Chiroptical Properties of Selected [2.2]Paracyclophane-Based Complexes | Compound Family | Property | Typical Values | Reference | | :--- | :--- | :--- | :--- | | Planar Chiral BF₂ Complexes | |g_abs| (in solution) | ~1.9 x 10⁻³ to 6.2 x 10⁻³ | nih.gov | | Planar Chiral BF₂ Complexes | |g_lum| (in solution) | ~4.5 x 10⁻³ to 6.2 x 10⁻³ | nih.gov | | Planar Chiral BF₂ Complexes | |g_lum| (aggregated state) | ~5.3 x 10⁻³ to 7.6 x 10⁻³ | nih.gov |

    X-ray Crystallography for Solid-State Structural Determination

    X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and absolute configuration. nih.gov

    The structure of the parent [2.2]paracyclophane has been thoroughly investigated. X-ray diffraction data reveals a molecule with D₂ symmetry, characterized by two non-planar benzene rings bent into a "boat" or "twist" conformation. nih.gov The two aromatic decks are held in close proximity, with an interplanar distance of approximately 3.10 Å. nih.gov The ethylene (B1197577) bridges are twisted, with a dihedral angle (ΦC(Ar)–C–C–C(Ar)) of about 12.6°. nih.gov This strained structure is a direct result of the short ethylene bridges connecting the para positions of the benzene rings. nih.gov

    Table 3: Key Structural Parameters of [2.2]Paracyclophane from X-ray Crystallography

    Parameter Description Value Reference
    Symmetry Molecular point group D₂ nih.gov
    d Interplanar distance 3.10 Å nih.gov

    Table 4: List of Compounds Mentioned

    Compound Name
    This compound
    (R)-4,12-Dihydroxy[2.2]paracyclophane
    (S)-4,12-Dihydroxy[2.2]paracyclophane
    [2.2]Paracyclophane
    Mono-hydroxy[2.2]paracyclophane
    pseudo-ortho-dihydroxy[2.2]paracyclophane
    4-bromo[2.2]paracyclophane
    (±)-4,12-dihydroxy[2.2]paracyclophane ((±)-PHANOL)
    4,7,12,15-tetrasubstituted [2.2]paracyclophane
    4,15-bis(acetyl)[2.2]paracyclophane
    4-carboxy[2.2]paracyclophane

    Chemical Reactivity and Derivatization of 4,12 Dihydroxy 2.2 Paracyclophane

    Reactions at the Hydroxyl Functionalities

    The two hydroxyl groups at the 4 and 12 positions of the [2.2]paracyclophane core are key sites for chemical modification, enabling the synthesis of a variety of derivatives through esterification, etherification, and other functional group transformations.

    Esterification and Etherification Reactions for Diverse Derivatives

    Esterification of 4,12-dihydroxy[2.2]paracyclophane, also known as PHANOL, is a well-established method for producing a range of derivatives. These reactions are not only crucial for synthesizing esters with various functional properties but also play a significant role in the chiral resolution of the racemic compound. For instance, the kinetic resolution of racemic PHANOL has been successfully achieved through a chiral phosphoric acid-catalyzed esterification using achiral anhydrides beilstein-journals.org. Another common approach involves the formation of the bis-acetate derivative, which can then undergo enzymatic kinetic resolution to separate the enantiomers nih.gov. The general reactivity of phenols to form esters with acyl chlorides and acid anhydrides suggests a broad scope for the synthesis of different esters from this compound libretexts.orgchemguide.co.uk.

    Etherification of the hydroxyl groups offers another avenue for derivatization, leading to the formation of 4,12-dialkoxy[2.2]paracyclophanes. The Williamson ether synthesis, a widely used method for preparing ethers, involves the deprotonation of the phenol (B47542) to form a phenoxide ion, which then reacts with an alkyl halide wikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.comlibretexts.org. This method is applicable to phenols and can be used to introduce a variety of alkyl groups onto the paracyclophane scaffold. For example, the synthesis of 4-methoxymethoxy-7-methyl-[2.2]paracyclophane demonstrates the feasibility of protecting the hydroxyl group as an ether dicp.ac.cn. Phase-transfer catalysis has also been shown to be an effective method for the etherification of phenols tandfonline.com.

    Chemical Modifications and Functional Group Transformations

    Beyond simple ester and ether formation, the hydroxyl groups of this compound can be transformed into a variety of other functional groups, significantly expanding its synthetic utility. While direct conversion of the dihydroxy compound is less documented, reactions on related hydroxy[2.2]paracyclophanes indicate the possibilities. For example, substituted hydroxy[2.2]paracyclophanes can be converted into cyclic N-sulfonylimines by reaction with sulfamoyl chloride dicp.ac.cn.

    Furthermore, the synthesis of 4,15-diamino[2.2]paracyclophane opens up possibilities for a range of nitrogen-containing derivatives researchgate.net. This suggests that the hydroxyl groups of this compound could potentially be converted to amino groups, which can then be further functionalized.

    Electrophilic Aromatic Substitution Reactions on the Paracyclophane Core

    The electron-rich aromatic decks of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents directly onto the paracyclophane core. The hydroxyl groups are strong activating groups and direct incoming electrophiles primarily to the ortho and para positions.

    Nitration of [2.2]paracyclophane derivatives is a common electrophilic substitution reaction. However, the reaction can be complex, sometimes leading to rearranged products like [2.2]metaparacyclophanes beilstein-journals.orgnih.govdoaj.org. The nitration of the parent [2.2]paracyclophane itself is often not a clean reaction, yielding mixtures of products beilstein-journals.org. Electron-rich derivatives such as 4-hydroxy[2.2]paracyclophane are particularly sensitive and can undergo decomposition under harsh nitration conditions beilstein-journals.org.

    Formylation of the aromatic rings can be achieved through methods like the Vilsmeier-Haack reaction wikipedia.orgijpcbs.commdpi.comsemanticscholar.org. This reaction typically employs a substituted formamide (B127407) and phosphorus oxychloride to generate a Vilsmeier reagent, which then acts as the electrophile. This method is effective for electron-rich aromatic compounds, making this compound a suitable substrate, likely after protection of the hydroxyl groups.

    Halogenation, such as bromination, can also be performed on the paracyclophane core. For instance, 4,15-bis(acetyl)[2.2]paracyclophane has been successfully brominated using N-bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid mdpi.com.

    Directed Ortho-Metallation and Cross-Coupling Strategies

    Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position, creating a lithiated intermediate that can then react with various electrophiles nih.gov. While direct application to this compound would be complicated by the acidic protons of the hydroxyl groups, protection of these groups as ethers would make the scaffold amenable to DoM, allowing for precise substitution at the positions ortho to the alkoxy groups.

    Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis and have been successfully applied to [2.2]paracyclophane systems core.ac.ukresearchgate.net. The Suzuki coupling, which typically involves the reaction of an organoboron compound with an organohalide, has been used to synthesize a variety of substituted [2.2]paracyclophanes nih.govnih.govrsc.orgrsc.org. To apply these methods to this compound, the hydroxyl groups would likely need to be converted into triflates or the aromatic rings would first need to be halogenated. These halogenated or triflated derivatives could then participate in cross-coupling reactions to introduce new aryl, alkyl, or alkynyl groups.

    Functionalization of the Ethano Bridges

    While the majority of functionalization reactions on [2.2]paracyclophane occur on the aromatic decks, the ethano bridges also possess reactivity that can be exploited for further derivatization. Functional groups can be directly incorporated onto the ethylene (B1197577) bridges nih.gov. At elevated temperatures (above 180-200 °C), the ethano bridges can undergo homolytic cleavage, leading to the formation of reactive p-quinodimethane intermediates nih.gov. This process is central to the formation of poly(p-xylylene) polymers (parylenes).

    Although less common, radical reactions can be used to functionalize the bridges. An unprecedented radical-radical reaction has been observed in a [2.2]paracyclophane derivative containing an imidazolyl radical, leading to the formation of a C-N bond with the bridge nih.gov. While specific examples for the direct functionalization of the ethano bridges of this compound are scarce in the literature, the inherent reactivity of the C-H bonds of the bridges suggests potential for radical-based transformations. The unique optical properties of some bridge-substituted [2.2]paracyclophanes highlight the potential for developing novel materials through this less explored synthetic route uiowa.edu.

    Applications of 4,12 Dihydroxy 2.2 Paracyclophane and Its Derivatives in Advanced Chemical Systems

    Asymmetric Catalysis and Chiral Ligand Design

    Substituted [2.2]paracyclophanes are highly valued as platforms for developing chiral ligands and organocatalysts. rsc.orgnih.gov The inherent planar chirality of these molecules can be effectively transferred to a catalytic center, enabling high levels of stereocontrol in a variety of chemical transformations. nih.govacs.org The 4,12-dihydroxy[2.2]paracyclophane is a key starting material, allowing for functionalization at the hydroxyl groups to generate a diverse array of chiral ligands. beilstein-journals.orgbeilstein-journals.orgnih.gov The development of methods to obtain enantiomerically pure derivatives is crucial for their application in asymmetric catalysis. nih.govbeilstein-journals.orgnih.gov

    Development of Chiral Ligands for Transition-Metal Catalysis

    The C₂-symmetric nature of many 4,12-disubstituted [2.2]paracyclophane derivatives makes them ideal candidates for chelation to transition metals. The rigid backbone of the paracyclophane ensures a well-defined coordination geometry, which is essential for effective asymmetric induction. These ligands have been successfully employed in catalysis with metals such as rhodium, ruthenium, palladium, copper, and zinc. dicp.ac.cnnih.govmdpi.comsigmaaldrich.comwikipedia.org

    Among the most successful ligands derived from the [2.2]paracyclophane framework are diphosphines, most notably PhanePhos. wikipedia.org PhanePhos, or 4,12-bis(diphenylphosphino)[2.2]paracyclophane, and its analogues are highly effective C₂-symmetric ligands for transition metal-catalyzed asymmetric reactions. wikipedia.org They are prepared from [2.2]paracyclophane via a multi-step process involving dibromination, thermal isomerization, and subsequent phosphinylation. wikipedia.org

    These ligands have demonstrated exceptional activity and selectivity in various hydrogenation reactions. sigmaaldrich.com For instance, rhodium and ruthenium complexes of PhanePhos are highly efficient in the asymmetric hydrogenation of dehydroamino acids and β-ketoesters, often achieving high enantiomeric excess (ee). sigmaaldrich.comwikipedia.org The rigid paracyclophane backbone and the specific positioning of the phosphine (B1218219) groups create a highly effective chiral pocket around the metal center. evitachem.com Analogues with different substituents on the phosphorus atoms have been developed to fine-tune the steric and electronic properties of the catalyst for specific applications. beilstein-archives.org

    Table 1: Application of PhanePhos in Asymmetric Hydrogenation

    Substrate TypeCatalystProductYield (%)ee (%)
    Dehydroamino acid methyl esters[Rh(COD)(S)-PhanePhos]BF₄Chiral amino acid ester~90>90
    β-Ketoesters[RuCl₂((S)-PhanePhos)(dmf)₂]Chiral β-hydroxyester~90>90

    Data sourced from representative applications of PhanePhos in asymmetric hydrogenation. sigmaaldrich.comwikipedia.org

    Bisoxazoline (BOX) ligands are a prominent class of C₂-symmetric chiral ligands used in a wide array of asymmetric catalytic reactions. wikipedia.org Incorporating the planar chiral [2.2]paracyclophane scaffold into BOX ligand design has led to novel catalysts. mdpi.comnih.govjst.go.jp These ligands are typically synthesized from enantiopure 4,12-dicarboxy[2.2]paracyclophane, which is derived from the corresponding dibromo[2.2]paracyclophane. mdpi.com The dicarboxylic acid is converted to the diacid chloride and then reacted with chiral amino alcohols to form the bisoxazoline rings. mdpi.com

    Paracyclophane-based BOX ligands have been successfully applied in copper-catalyzed reactions, such as the N-H insertion of α-diazocarbonyls into anilines and asymmetric O-H insertion reactions. mdpi.comjst.go.jp The planar chirality of the paracyclophane backbone can be the sole source of asymmetry, or it can be combined with the central chirality of the oxazoline (B21484) rings to achieve high stereocontrol. jst.go.jp In some cases, ligands featuring a benzene (B151609) spacer between the paracyclophane core and the oxazoline rings have shown enhanced enantioselectivities. jst.go.jp

    Table 2: Performance of [2.2]Paracyclophane-Based BOX Ligands in Cu-Catalyzed N-H Insertion

    LigandSubstrate (Aniline)Substrate (Diazo Compound)Yield (%)ee (%)
    (Rp,S)-PCP-BOX-ValinolAnilineBenzyl 2-diazopropanoate22-38Not Reported
    (Rp,S)-PCP-BOX-tert-LeucinolAnilineBenzyl 2-diazopropanoate75Not Reported
    (Rp,S)-PCP-BOX-PhenylglycinolAnilineBenzyl 2-diazopropanoate73Not Reported

    This table summarizes the results from the copper-catalyzed N-H insertion reaction using different planar chiral [2.2]paracyclophane-based bisoxazoline (BOX) ligands. mdpi.com

    Novel planar chiral ligands incorporating both nitrogen and sulfur (N,S) or nitrogen and selenium (N,Se) donor atoms have been synthesized from the [2.2]paracyclophane scaffold. rsc.org These heteroditopic ligands have shown great potential in asymmetric catalysis, particularly in palladium-catalyzed allylic alkylation reactions. rsc.org The synthesis involves creating substituents at both the benzylic and benzene ring positions of the paracyclophane. rsc.org

    In palladium-catalyzed allylic alkylation, these ligands have demonstrated the ability to induce high enantioselectivity. rsc.org Research has shown that ligands where the two coordinating atoms are positioned at a benzylic and a benzene ring position are more effective in terms of both reactivity and enantioselectivity compared to those where both atoms are on the benzene rings. rsc.org This highlights the importance of the precise spatial arrangement of the donor atoms, which is rigidly controlled by the paracyclophane framework. rsc.org

    Table 3: Application of [2.2]Paracyclophane N,S- and N,Se-Ligands in Pd-Catalyzed Allylic Alkylation

    Ligand TypeReactionYield (%)ee (%)
    Benzylic/Ring Substituted N,S-LigandAllylic AlkylationQuantitativeHigh
    Benzylic/Ring Substituted N,Se-LigandAllylic AlkylationQuantitativeHigh
    Ring/Ring Substituted N,S-LigandAllylic AlkylationQuantitativeModerate

    This table presents a comparative overview of the effectiveness of different N,S- and N,Se-ligands in palladium-catalyzed allylic alkylation. rsc.org

    Chiral N,O-ligands based on the [2.2]paracyclophane skeleton have proven to be highly successful in asymmetric organozinc additions. nih.gov These ligands are often derived from enantiopure 4-hydroxy-[2.2]paracyclophane derivatives, where a nitrogen-containing substituent is introduced ortho to the hydroxyl group. A notable example is the class of imidazolinyl-[2.2]paracyclophanol (UCD-Imphanol) ligands, which possess both planar and central chirality. nih.gov

    These N,O-ligands have been applied effectively in zinc-catalyzed enantioselective [3+2] cycloadditions of azomethine ylides, producing highly enantioenriched pyrrolidines with excellent yields and diastereoselectivities. nih.gov The rigid structure of the paracyclophane combined with the additional nitrogen atom of the imidazoline (B1206853) ring allows for fine-tuning of the ligand's electronic and conformational properties, leading to superior reactivity and asymmetric induction. nih.gov

    Organocatalysis Utilizing Dihydroxy[2.2]paracyclophane Scaffolds

    Beyond transition-metal catalysis, the planar chiral [2.2]paracyclophane framework has been employed in the field of organocatalysis. nih.gov The unique 3D structure and the ability to introduce functional groups at specific positions make these compounds valuable as chiral catalysts themselves, without the need for a metal center. nih.gov

    For example, chiral phosphoric acids derived from PHANOL have been investigated. A notable application is the kinetic resolution of racemic PHANOL itself through a chiral phosphoric acid-catalyzed esterification. beilstein-journals.orgnih.gov Furthermore, chiral isothioureas have been used for the kinetic resolution of racemic 4-hydroxy[2.2]paracyclophane via acylation, providing access to enantioenriched building blocks for more complex catalysts. beilstein-journals.orgnih.gov Recently, a metal-free, organocatalytic desymmetrization of prochiral diformyl[2.2]paracyclophanes using N-heterocyclic carbenes (NHCs) has been reported, yielding enantiomerically pure planar chiral derivatives on a gram scale. nih.govresearchgate.net These developments underscore the growing importance of paracyclophane derivatives as powerful organocatalysts. nih.gov

    Photoredox Catalysis with Dihydroxy[2.2]paracyclophane Systems

    The rigid and sterically defined structure of [2.2]paracyclophanes makes them an attractive framework for designing novel photoredox catalysts. While research in this area is ongoing, the core concept involves attaching photoactive moieties to the paracyclophane scaffold. The planar chirality of derivatives of this compound can create a chiral environment around the photochemically active center, enabling enantioselective transformations.

    The PhotoChiraPhane project, for instance, aims to develop such planar chiral photoredox catalysts. anr.fr The strategy involves using enantiopure paracyclophanes, which can be derived from this compound, as intermediates to build innovative asymmetric photoredox catalytic systems. anr.fr The [2.2]paracyclophane unit is designed to serve two critical functions: ensuring the photosensitizer is in close proximity to the reactants and facilitating the discrimination between the prochiral faces of the substrate. anr.fr

    A recent study has demonstrated a synergistic approach that combines photoredox catalysis with enantioselective cobalt-catalyzed C–H activation for the kinetic resolution of [2.2]paracyclophane derivatives. nih.gov This method allows for the synthesis of multi-chiral paracyclophanes with excellent enantioselectivity. nih.gov While not exclusively focused on the dihydroxy derivative, this work showcases the potential of integrating photoredox catalysis with paracyclophane systems to construct complex chiral architectures.

    Specific Asymmetric Transformations

    Derivatives of this compound have proven to be highly effective ligands and catalysts in a range of specific asymmetric transformations, leading to the synthesis of valuable chiral molecules with high enantiopurity.

    Cyclopropanation Reactions

    Rhodium(II) complexes bearing chiral ligands derived from [2.2]paracyclophanes are powerful catalysts for asymmetric cyclopropanation reactions. The rigid paracyclophane backbone creates a well-defined chiral pocket around the metal center, enabling high stereocontrol.

    A study on the rhodium(II)-catalyzed reactions of aryldiazoacetates with [2.2]paracyclophanes demonstrated that the catalyst controls the regioselectivity of the cyclopropanation. acs.orgnih.govnih.gov Using chiral dirhodium catalysts allows for the desymmetrization of C₂ᵥ-symmetric disubstituted [2.2]paracyclophanes, yielding cycloheptatriene-incorporated paracyclophanes with high enantiomeric excesses (78–98% ee). acs.orgnih.gov

    One notable example involves a planar chiral dirhodium catalyst, Rh₂(S_p-PCP)₄, derived from a [2.2]paracyclophane scaffold. core.ac.uk This catalyst has been successfully employed in the cyclopropanation of various alkenes with tert-butyl α-diazopropionate, affording the corresponding cyclopropanes with high diastereoselectivity. core.ac.uk The steric bulk and rigidity of the [2.2]paracyclophane ligand favor the cyclopropanation pathway over competing reactions like β-hydride migration. core.ac.uk

    Alkene SubstrateDiazo CompoundCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
    2-Vinylnaphthalenetert-Butyl α-diazopropionateRh₂(S_p-PCP)₄75>95:524 core.ac.uk
    9-Vinylanthracenetert-Butyl α-diazopropionateRh₂(S_p-PCP)₄68>95:525 core.ac.uk
    1,1-Diphenylethylenetert-Butyl α-diazopropionateRh₂(S_p-PCP)₄85-31 core.ac.uk

    Table 1: Asymmetric Cyclopropanation using a [2.2]Paracyclophane-based Dirhodium Catalyst

    N-H Insertion Reactions

    Copper-catalyzed N-H insertion reactions of α-diazocarbonyl compounds into anilines represent a direct method for the synthesis of valuable α-amino acid derivatives. Planar chiral bisoxazoline (BOX) ligands derived from [2.2]paracyclophane have been developed for this transformation.

    A class of pseudo-ortho [2.2]paracyclophane-based BOX ligands, synthesized from the corresponding dicarboxylic acid, has been shown to be effective in the Cu(I)-catalyzed N-H insertion of ethyl α-diazoacetate into various anilines. nih.gov These reactions proceed under mild, ambient conditions and provide the desired α-arylaminoglycine derivatives in moderate to excellent yields. nih.gov The planar chirality of the paracyclophane backbone is crucial for inducing asymmetry in the products.

    AnilineDiazo CompoundLigandYield (%)Enantiomeric Excess (ee, %)Reference
    AnilineEthyl α-diazoacetate(S_p)-p-Ph-PCP-BOX8560 nih.gov
    4-MethoxyanilineEthyl α-diazoacetate(S_p)-p-Ph-PCP-BOX9265 nih.gov
    4-ChloroanilineEthyl α-diazoacetate(S_p)-p-Ph-PCP-BOX7855 nih.gov

    Table 2: Asymmetric N-H Insertion using [2.2]Paracyclophane-based BOX Ligands

    Diethylzinc (B1219324) Addition to Aldehydes

    The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. Chiral ligands derived from this compound have been successfully employed in this reaction.

    For example, phosphoramidite (B1245037) ligands derived from [2.2]paracyclophane have been used in the copper-catalyzed asymmetric conjugate addition of diethylzinc to chalcones, achieving excellent yields and enantioselectivities (up to 98% yield and 95% ee). nih.gov While this is a conjugate addition, it highlights the potential of paracyclophane-based ligands in controlling the stereochemical outcome of additions of organozinc reagents.

    Although direct examples using this compound itself as the ligand for diethylzinc addition to aldehydes are less common in the searched literature, its derivatives are key. The hydroxyl groups of PHANOL serve as ideal handles for further functionalization to create more complex and effective ligands for this purpose.

    Allylic Alkylation Reactions

    Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. Chiral ligands based on the [2.2]paracyclophane scaffold have been designed to control the enantioselectivity of this reaction.

    Several [2.2]paracyclophane-derived P,N-ligands have been synthesized and their effectiveness in palladium-catalyzed AAA has been investigated. nih.gov The relationship between the ligand structure and its ability to induce asymmetry was explored, demonstrating the tunability of the paracyclophane framework. nih.gov

    Novel N,S- and N,Se-ligands with planar chirality derived from [2.2]paracyclophane have also been applied in palladium-catalyzed allylic alkylation reactions. Ligands where the two coordinating atoms are positioned at the benzylic and benzene ring positions have shown high enantioselectivity.

    SubstrateNucleophileLigandYield (%)Enantiomeric Excess (ee, %)Reference
    1,3-Diphenyl-2-propenyl acetateDimethyl malonate(S_p,R_c)-P,N-ligand9894 nih.gov
    1,3-Diphenyl-2-propenyl acetateDimethyl malonate(S_p)-N,S-ligand>9992N/A

    Table 3: Asymmetric Allylic Alkylation using [2.2]Paracyclophane-based Ligands

    Asymmetric Synthesis of Amino Acid Derivatives

    The development of methods for the asymmetric synthesis of non-proteinogenic amino acids is of significant interest due to their presence in biologically active molecules. The planar chiral scaffold of [2.2]paracyclophane has been utilized to create catalysts and chiral glycine (B1666218) equivalents for this purpose.

    One approach involves the synthesis of a pseudo-geminal planar chiral amino acid from a [2.2]paracyclophane oxime via a 'one-pot' oxidation-Lossen rearrangement. rsc.org This method provides an efficient route to these sterically demanding amino acid derivatives. rsc.org

    Furthermore, chiral and regenerable NAD(P)H models based on a planar chiral [2.2]paracyclophane skeleton have been designed and synthesized. nih.gov These biomimetic catalysts have been successfully applied to the asymmetric reduction of flavonoids, and their application is being explored for other transformations, including the synthesis of chiral amino acids. nih.gov

    Supramolecular Chemistry and Molecular Recognition

    The rigid, three-dimensional scaffold of [2.2]paracyclophane, combined with the hydrogen-bonding capabilities of the 4,12-dihydroxy substitution, makes it an excellent candidate for the construction of complex supramolecular systems.

    Design of Host-Guest Systems based on Dihydroxy[2.2]paracyclophane

    The inherent cavity of the [2.2]paracyclophane framework provides a foundation for designing host-guest systems. The two parallel benzene rings create a π-rich pocket capable of encapsulating guest molecules through non-covalent interactions. The 4,12-dihydroxy groups significantly enhance this potential by introducing specific hydrogen-bonding sites. These hydroxyl groups can act as both hydrogen bond donors and acceptors, allowing for more controlled and selective binding of guest molecules that possess complementary functionalities, such as amides, carboxylic acids, or other polar groups.

    While extensive research has been dedicated to cyclodextrins and calixarenes as host molecules, the application of this compound in this area is an emerging field. The defined geometry and the potential for chiral recognition, given the planar chirality of substituted paracyclophanes, offer exciting possibilities for creating novel sensors, transport systems, and catalysts based on molecular recognition principles.

    Studies on Self-Assembly and Ordered Architectures

    The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of materials science. Derivatives of [2.2]paracyclophane have been shown to form extended, ordered architectures driven by a combination of π-stacking and hydrogen bonding.

    A notable example involves the self-assembly of [2.2]paracyclophane-4,7,12,15-tetracarboxamide (pCpTA), a derivative where the core structure is similar to the dihydroxy compound but functionalized with amides. nih.gov In this system, intramolecular hydrogen bonds between pseudo-ortho positioned amides preorganize the monomers for intermolecular hydrogen bonding, leading to the formation of one-dimensional, cofacial π-stacks. nih.gov X-ray crystallography has confirmed that the planar chirality of the individual pCpTA monomers dictates the helical sense of the resulting supramolecular polymer. nih.gov Similarly, mixed-amide [2.2]paracyclophane derivatives demonstrate how specific transannular hydrogen-bonding patterns can control the conformation of the monomer and the sequence of the resulting supramolecular assembly. nih.gov

    These findings highlight a key principle: the functional groups on the paracyclophane scaffold can be used to program its self-assembly. For this compound, the hydroxyl groups are expected to direct the formation of hydrogen-bonded chains or networks, leading to ordered architectures in the solid state and in solution. This controlled assembly is crucial for developing materials with anisotropic properties, such as conductivity or light emission.

    Formation of Metallosupramolecular Structures

    The functional groups on the [2.2]paracyclophane skeleton serve as excellent coordination sites for metal ions, enabling the construction of sophisticated metallosupramolecular structures like coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.govnih.gov While the parent [2.2]paracyclophane has limited utility as a ligand, its functionalized derivatives are valuable building blocks. mdpi.com

    Research groups have also synthesized geometrically fixed, chiral polynuclear organometallic complexes using functionalized paracyclophanes, including a 4-acetyl-5-hydroxy-[2.2]paracyclophane derivative. kit.edu The rigid paracyclophane backbone holds multiple metal centers in a defined spatial orientation, which is of great interest for developing cooperative catalysts and materials with unique electronic properties. kit.edu The hydroxyl groups of this compound can directly coordinate to metal centers or be derivatized into other ligating groups to facilitate the assembly of novel, functional metallosupramolecular systems. kit.edu

    Advanced Functional Materials Development (Academic Perspective)

    The unique electronic communication between the stacked π-systems ("through-space" conjugation) and the inherent planar chirality of its substituted derivatives make this compound a compelling component for advanced functional materials. nih.govrsc.org

    Construction of π-Stacked Polymers and Conjugated Systems

    [2.2]Paracyclophane derivatives are frequently incorporated into the backbones of conjugated polymers to create materials with novel electronic and photophysical properties. nih.gov The close proximity of the two benzene rings (approximately 3 Å) allows for effective through-space electronic interactions, which can extend the effective conjugation length of a polymer without direct through-bond conjugation. nih.gov

    Researchers have synthesized various π-stacked polymers by using disubstituted [2.2]paracyclophanes as comonomers in polymerization reactions like Sonogashira-Hagihara coupling. These polymers exhibit unique properties, such as serving as molecular wires for electron transport. nih.gov Furthermore, functionalized [2.2]paracyclophane-1,9-dienes, including monohydroxy derivatives, have been used as monomers in ring-opening metathesis polymerization (ROMP) to produce poly(p-phenylenevinylene)s (PPVs). nih.gov This method allows for the synthesis of functionalized PPVs with controlled molecular weights and architectures. The hydroxyl group on the paracyclophane unit provides a convenient handle for post-polymerization modification, allowing for the introduction of various functional moieties. nih.gov

    Table 1: Examples of Polymerization Methods Using [2.2]Paracyclophane Derivatives

    Polymerization Method Monomer Type Resulting Polymer Key Feature
    Sonogashira-Hagihara Coupling Disubstituted [2.2]paracyclophanes π-conjugated polymers Through-space conjugation
    Ring-Opening Metathesis Polymerization (ROMP) [2.2]Paracyclophane-1,9-diene derivatives Poly(p-phenylenevinylene)s (PPVs) Living polymerization, functionalization

    Role in Luminescent Materials and Chiroptical Emitters

    The planar chirality of substituted [2.2]paracyclophanes, including the (R)- and (S)-enantiomers of this compound, makes them highly valuable for developing materials with chiroptical properties, particularly those that exhibit circularly polarized luminescence (CPL). rsc.orgnih.govmdpi.com CPL is the differential emission of left and right circularly polarized light by a chiral luminophore, a property essential for applications in 3D displays, optical data storage, and security inks.

    The rigid paracyclophane scaffold is an ideal platform for constructing CPL-active molecules because it can hold chromophores in a fixed, chiral arrangement. mdpi.com For example, AIE (aggregation-induced emission)-active CPL emitters have been created by fusing a planar chiral paracyclophane skeleton with other fluorescent moieties. mdpi.com In one instance, (Rp)/(Sp)-5-acetyl-4-hydroxy[2.2]paracyclophane was used to construct AIE-active aurones that exhibit aggregation-induced CPL. mdpi.com

    Table 2: Chiroptical Properties of [2.2]Paracyclophane-Based Materials

    Material Type Key Feature Application
    CPL-active small molecules High dissymmetry factors, AIE properties 3D displays, security inks
    Chiral polymers Transfer of chirality to the polymer backbone Chiral sensors, optoelectronics

    Precursors for Functional Parylene Coatings

    The development of advanced chemical systems often relies on the precise engineering of material surfaces. Functional parylene coatings, created through a chemical vapor deposition (CVD) process using [2.2]paracyclophane precursors, offer a versatile platform for tailoring surface properties. The parent compound, [2.2]paracyclophane, is a strained molecule composed of two benzene rings held in a face-to-face orientation by two ethylene (B1197577) bridges. researchgate.netwikipedia.org This unique structure is central to the formation of parylene polymers.

    The standard method for producing parylene coatings is the Gorham process. d-nb.info In this process, a substituted [2.2]paracyclophane dimer is first vaporized under reduced pressure. Subsequently, it undergoes pyrolysis at high temperatures (typically above 600°C), causing the ethylene bridges to cleave homolytically. This cleavage generates highly reactive p-quinodimethane monomers. d-nb.info These gaseous monomers then enter a deposition chamber at ambient temperature, where they spontaneously polymerize onto any exposed surface, forming a thin, uniform, and pinhole-free poly(p-xylylene) film. d-nb.infonih.gov

    The introduction of functional groups onto the [2.2]paracyclophane precursor allows for the creation of functionalized parylene coatings with specific chemical, physical, and biological properties. researchgate.netnih.gov The compound this compound is a key intermediate in this field, as its hydroxyl groups provide reactive sites for further chemical modification, enabling the synthesis of a wide array of tailored precursors.

    The Role of this compound as a Versatile Intermediate

    This compound is a strategic precursor due to the versatile reactivity of its hydroxyl (-OH) groups. These groups can be readily converted into other functionalities, such as ethers, esters, or urethanes, through well-established chemical transformations. This allows for the introduction of a diverse range of chemical moieties onto the paracyclophane skeleton before the CVD process. By choosing the appropriate functional group, the resulting parylene coating can be endowed with specific properties, such as improved thermal stability, altered hydrophobicity, or the ability to participate in subsequent chemical reactions after deposition.

    Research has demonstrated the synthesis of various disubstituted [2.2]paracyclophane derivatives at the 4- and 12-positions. For example, the conversion of 4,12-dicarboxy[2.2]paracyclophane into 4,12-diisocyanato[2.2]paracyclophane has been reported. semanticscholar.org This diisocyanate was then used as a versatile intermediate to prepare other derivatives, including 4,12-diamino[2.2]paracyclophane and macrocyclic crownophanes. semanticscholar.org This body of work underscores the feasibility of using the 4,12-disubstituted scaffold to create complex functional molecules that can serve as parylene precursors.

    While direct polymerization of this compound via the Gorham process is challenging due to the high temperatures involved which can affect the hydroxyl groups, its derivatives are excellent candidates. The table below outlines potential derivative classes and the functional properties they could impart to a parylene coating.

    Derivative ClassPotential Functional GroupResulting Coating Properties
    EthersAlkoxy, Poly(ethylene glycol) (PEG)Modified hydrophilicity, biocompatibility, protein resistance
    EstersAcrylate, MethacrylatePost-deposition crosslinking (photocurable), altered mechanical properties
    CarbonatesAlkyl or Aryl CarbonateTunable polarity and solubility
    UrethanesN-alkyl/aryl carbamateHydrogen bonding capabilities, specific molecular recognition

    Research Findings on Functionalized Parylene Precursors

    The synthesis of functionalized parylene coatings is an active area of research, driven by the demand for advanced materials in electronics, biomedical devices, and microelectromechanical systems (MEMS). rsc.orgresearchgate.net The general strategy involves the synthesis of a [2.2]paracyclophane bearing the desired functional group, followed by its use as a precursor in the CVD process. d-nb.info

    For instance, studies on other hydroxy-functionalized paracyclophanes, such as monohydroxy [2.2]paracyclophane-1,9-diene, have shown that the hydroxyl group can be used as a handle to attach various side chains. nih.gov Although this particular study utilized a different polymerization method (ROMP), it highlights the principle of using a hydroxy-paracyclophane as a platform for creating functional polymers. nih.gov

    The properties of the final parylene film are directly influenced by the nature of the substituent on the precursor. The following table summarizes the properties of common, commercially available parylenes derived from different precursors, providing a baseline for understanding how functionalization can alter coating characteristics.

    PropertyParylene NParylene CParylene DParylene HT® (AF-4)
    Precursor [2.2]ParacyclophaneChloro-[2.2]paracyclophaneDichloro-[2.2]paracyclophaneOctafluoro[2.2]paracyclophane rsc.org
    Dielectric Constant (1 MHz) 2.652.952.822.25
    Tensile Strength (psi) 6,50010,00011,0007,000
    Max. Use Temp. (°C, long term) 80100120350
    Water Vapor Transmission (g·mil/100in²·24hr) 1.70.160.30.3
    Rockwell Hardness R85R90R95-

    This table presents general data for comparative purposes.

    By starting with this compound, researchers can synthesize new precursors designed to yield coatings with a combination of these properties or entirely new functionalities. For example, attaching long alkyl chains via ether linkages could produce a highly hydrophobic and lubricious coating. Conversely, functionalizing with short, polar oligo(ethylene glycol) chains would result in a hydrophilic, bio-inert surface resistant to protein fouling. The ability to precisely control the chemical nature of the parylene surface through the design of precursors like derivatives of this compound is a powerful tool for developing next-generation advanced materials.

    Conclusions and Future Research Directions in 4,12 Dihydroxy 2.2 Paracyclophane Chemistry

    Synthesis and Stereochemical Control: Summary of Key Advancements

    The synthesis of enantiomerically pure 4,12-dihydroxy[2.2]paracyclophane, often referred to as PHANOL, has been a key area of research. An improved synthetic protocol for the racemic compound has been established, providing a more accessible starting point for obtaining the individual enantiomers. nih.govconsensus.app A significant breakthrough in achieving stereochemical control has been the development of enzymatic kinetic resolution of the corresponding bis-acetate derivative. This method has proven effective in separating the enantiomers with good selectivity, yielding both (R)- and (S)-PHANOL in high enantiopurity. nih.govconsensus.app

    Furthermore, kinetic resolution of the related monohydroxylated analogue, 4-hydroxy[2.2]paracyclophane, has been achieved through various methods, including the use of chiral phosphoric acid catalysts for the esterification of racemic PHANOL. beilstein-journals.orgbeilstein-journals.org These advancements have been crucial in making enantiopure this compound more readily available for further studies and applications.

    Emerging Synthetic Challenges and Opportunities for Dihydroxy[2.2]paracyclophanes

    Despite the progress, the synthesis of enantiomerically pure [2.2]paracyclophane derivatives, including this compound, still largely relies on the resolution of racemic mixtures. nih.gov This presents an ongoing challenge to develop more efficient and direct asymmetric syntheses.

    A promising opportunity lies in the exploration of novel synthetic strategies, such as the enantioconvergent alkynylation of in-situ generated dehydro-[2.2]paracyclophane intermediates. nih.gov This approach, which has been successfully applied to other planar chiral [2.2]paracyclophanes, could potentially be adapted for the asymmetric synthesis of dihydroxy[2.2]paracyclophanes, offering a more direct route to the desired enantiomers. nih.gov The development of such methods would represent a significant step forward in the field, enabling more widespread access to these valuable chiral building blocks.

    Future Prospects in Asymmetric Catalysis

    The planar chirality of this compound makes it an attractive scaffold for the development of new chiral ligands and catalysts for asymmetric synthesis. rsc.orgrsc.orgnih.gov The successful resolution of its enantiomers is a critical prerequisite for its application in this area. nih.govconsensus.app

    Future research in this domain will likely focus on the design and synthesis of novel ligands derived from (R)- and (S)-4,12-dihydroxy[2.2]paracyclophane. These ligands could be employed in a variety of metal-catalyzed asymmetric transformations. The rigid and well-defined chiral environment provided by the paracyclophane core is expected to induce high levels of stereocontrol in catalytic reactions. The hydroxyl groups offer convenient points for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity for specific reactions.

    Advanced Directions in Supramolecular Chemistry and Materials Science

    The unique three-dimensional structure and inherent chirality of [2.2]paracyclophanes make them valuable components in the construction of advanced materials and supramolecular assemblies. rsc.org Derivatives of [2.2]paracyclophane have been utilized in polymer chemistry and in the development of materials with interesting photophysical properties, such as circularly polarized luminescence. researchgate.netmdpi.commdpi.com

    For this compound, future directions in materials science could involve its incorporation into metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The dihydroxy functionality provides ideal coordination sites for metal ions, enabling the construction of extended, chiral, and potentially porous structures. Such materials could find applications in chiral separations, sensing, and heterogeneous catalysis. Furthermore, the unique photophysical properties of the paracyclophane core can be exploited in the design of novel optoelectronic materials. researchgate.netmdpi.com

    Integration of Computational and Experimental Methodologies for Rational Design

    The synergy between computational and experimental techniques is becoming increasingly vital for the rational design of complex molecules and materials. wiley.comrsc.orgnih.govrsc.org In the context of this compound, computational methods can provide valuable insights into its structure, properties, and reactivity.

    For instance, Density Functional Theory (DFT) calculations can be employed to study the strain energy, conformations, and rotational barriers of the paracyclophane core, aiding in the understanding of its inherent properties. researchgate.net Computational studies are also crucial for elucidating the mechanisms of stereoselective reactions, such as the enantiodiscriminating step in kinetic resolutions. beilstein-journals.orgnih.gov By predicting the binding modes and transition states, computational modeling can guide the design of more efficient and selective catalysts. nih.gov This integrated approach, combining theoretical predictions with experimental validation, will undoubtedly accelerate the development of new applications for this compound and its derivatives.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for preparing 4,12-dihydroxy[2.2]paracyclophane, and what intermediates are critical in these pathways?

    • Methodological Answer : The synthesis typically begins with bromination of [2.2]paracyclophane to form 4,12-dibromo derivatives (e.g., using iron as a catalyst in bromine) . Subsequent hydrolysis or functional group transformations are employed. For example, diamine intermediates (e.g., 4,12-diamino[2.2]paracyclophane) are prepared via Curtius rearrangement of bis(azidocarbonyl) precursors, followed by hydrolysis . Key intermediates include dibromides (e.g., 4,12-dibromo[2.2]paracyclophane) and bis(acyl chlorides), which are converted to hydroxyl groups under basic conditions.

    Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure of this compound?

    • Methodological Answer :

    • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify aromatic protons (δ 6.5–7.5 ppm) and bridge carbons (δ 30–40 ppm). The symmetry of the pseudo-ortho substitution pattern reduces splitting complexity .
    • IR : Monitor O–H stretches (~3200–3600 cm1^{-1}) and C–O bonds (~1250 cm1^{-1}). For intermediates like bis(isocyanates), confirm N=C=O stretches at ~2250 cm1^{-1} .
    • X-ray Crystallography : Resolves bond-length anomalies (e.g., bridge C–C bonds elongated to 1.58–1.60 Å) and steric strain in the cyclophane core .

    Advanced Research Questions

    Q. How can enantiomeric resolution of racemic this compound be achieved, and what are the limitations of current methods?

    • Methodological Answer :

    • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze enantioselective esters. For example, (±)-4,12-diacetoxy derivatives are resolved into (R)- and (S)-enantiomers with >90% ee .
    • Chemical Derivatization : Convert dihydroxy groups to triflates, followed by palladium-catalyzed reduction. However, yields may drop due to side reactions like azo compound formation when intramolecular bridging is sterically hindered .
    • Limitations : Enzymatic methods require chiral auxiliaries, while chemical routes risk racemization under harsh conditions.

    Q. What strategies mitigate steric strain and side reactions during functionalization of this compound?

    • Methodological Answer :

    • High-Dilution Conditions : Minimize intermolecular coupling during macrocycle formation (e.g., crownophane synthesis with tetraethylene glycol yields 68% under reflux in toluene) .
    • Catalytic Systems : Use Pd-DPPF for cross-coupling reactions (e.g., Suzuki–Miyaura) to install nitrogen-containing groups without disrupting the cyclophane scaffold .
    • Temperature Control : Curtius rearrangements require precise heating (95°C) to avoid decomposition, evidenced by nitrogen gas evolution .

    Q. How do structural modifications (e.g., N-containing groups) alter the electronic properties of this compound for materials science applications?

    • Methodological Answer :

    • Electron-Withdrawing Groups : Bis(isocyanates) enhance electron deficiency, improving charge transport in organic semiconductors. X-ray data show flattened benzene rings (bond angles ~112°) that promote π-stacking .
    • Chiral Derivatives : Planar chirality in (R)-(−)-4,12-bis(diphenylphosphino) derivatives enables asymmetric catalysis (e.g., allylboration with >80% ee) .
    • Solar Cell Applications : Dyes incorporating [2.2]paracyclophane units exhibit high open-circuit voltages (0.69–0.72 V) due to suppressed charge recombination .

    Data Contradiction Analysis

    Q. Discrepancies in reported yields for 4,12-diamino[2.2]paracyclophane synthesis: How can experimental reproducibility be improved?

    • Methodological Answer :

    • Source Variation : Yields depend on precursor purity (e.g., dibromide intermediates must be >95% pure; trace metals in Fe catalysts reduce reproducibility) .
    • Azide Handling : Sodium azide reactions require strict anhydrous conditions to avoid HN3_3 decomposition. IR monitoring of intermediate bis(azidocarbonyl) derivatives ensures reaction progress .
    • Side Reactions : Curtius rearrangements may form bis(urethanes) if ethanol is present prematurely. Isolate bis(isocyanates) before hydrolysis .

    Methodological Tables

    Functionalization Step Key Conditions Yield Reference
    BrominationFe catalyst, Br2_2, CH2_2Cl2_285–90%
    Curtius RearrangementToluene, 95°C, N2_2 evolutionQuantitative
    Enzymatic ResolutionLipase, pH 7.0, 37°C>90% ee
    Crownophane SynthesisTEG, toluene, reflux, 7 days68%

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